molecular formula C6H15FeO12 B3427580 Ferric citrate CAS No. 6043-74-9

Ferric citrate

Cat. No.: B3427580
CAS No.: 6043-74-9
M. Wt: 335.02 g/mol
InChI Key: KYHYIZWHRHRBQV-UHFFFAOYSA-K
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Description

Ferric citrate, also known as iron(III) citrate, is a coordination complex between ferric ions (Fe³⁺) and citrate anions. It typically presents as a brown-red to dark orange-red solid that is soluble in water . This compound should be stored in cool, dry conditions in well-sealed containers, protected from light . In research, this compound serves as a critical source of iron, particularly in cell culture applications where it provides the essential element in a less toxic form than free iron salts . Its mechanism of action in biological systems often involves functioning as a metal chelator. The citrate moiety can bind to dietary phosphate in the gastrointestinal tract to form insoluble ferric phosphate, which is then excreted, thereby minimizing phosphate absorption . Concurrently, a portion of the iron is absorbed through the intestinal mucosa, where it is reduced from Fe³⁺ to Fe²⁺ and enters the systemic circulation to replenish iron stores . This dual mechanism underpins its extensive study in models of chronic kidney disease (CKD) for the management of hyperphosphatemia and iron deficiency anemia . Research indicates that by reducing dietary phosphate absorption and improving iron status, this compound can also lower elevated levels of the hormone fibroblast growth factor 23 (FGF23), which is associated with adverse outcomes in CKD . Beyond nephrology research, studies are exploring its potential in other areas, such as heart failure with iron deficiency anemia, where it has been shown to improve hemoglobin and iron storage parameters . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity.

CAS No.

6043-74-9

Molecular Formula

C6H15FeO12

Molecular Weight

335.02 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);pentahydrate

InChI

InChI=1S/C6H8O7.Fe.5H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;5*1H2/q;+3;;;;;/p-3

InChI Key

KYHYIZWHRHRBQV-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.[Fe+3]

density

1.8 at 68 °F (USCG, 1999)
Specific gravity: 1.8 at 20 °C/4 °C (solid)

melting_point

White microscopic rhombic, orthorhombic crystals;  mp: decomposition at 350 °C in molecular hydrogen;  soluble in ammonium hydroxide. /Monohydrate/

physical_description

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive.

Related CAS

7050-19-3 (unspecified ammonium-iron salt)
3522-50-7 (Parent)
2338-05-8 (unspecified iron salt)
28633-45-6 (unspecified iron(+3) salt)
57979-58-5 (dihydrate)
17217-76-4 (trihydrate)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric citrate can be synthesized through several methods. One common approach involves reacting ferric chloride with a suitable base to form ferric hydroxide, which is then reacted with citric acid to produce this compound . Another method involves preparing a ferric hydroxide slurry followed by treatment with a citrate ion source .

Industrial Production Methods: In industrial settings, this compound is often produced using a one-pot process. This involves combining ferric ion with a base to form ferric hydroxide, which is then treated with citric acid to yield pharmaceutical-grade this compound . The process is designed to ensure high purity and consistency, making it suitable for medical and pharmaceutical applications.

Chemical Reactions Analysis

Ferric citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Ferric chloride, citric acid, bases (e.g., sodium hydroxide).

    Conditions: Reactions typically occur in aqueous solutions, often under controlled pH and temperature conditions.

Major Products:

Scientific Research Applications

Management of Hyperphosphatemia

Ferric citrate is FDA-approved for managing elevated phosphorus levels in patients with CKD, especially those undergoing dialysis. It has been shown to effectively lower serum phosphorus concentrations while also increasing iron parameters.

Key Findings from Clinical Trials :

  • A meta-analysis involving 1,281 patients demonstrated that this compound significantly reduced serum phosphorus levels compared to control groups (WMD = -0.55, p < 0.001) .
  • In various studies, this compound not only decreased phosphorus but also increased hemoglobin levels and serum ferritin, indicating its effectiveness in treating both hyperphosphatemia and anemia .

Iron Deficiency Anemia

This compound has been evaluated for its efficacy in treating iron deficiency anemia in patients with CKD. Several randomized controlled trials have highlighted its benefits.

Clinical Trial Results :

  • In a study involving non-dialysis-dependent CKD patients, this compound significantly increased hemoglobin levels and transferrin saturation while decreasing serum phosphate concentrations .
  • A pooled analysis from phase 2 and phase 3 trials indicated that this compound led to a notable increase in hemoglobin (≥10 g/L) and improved iron status markers .

Table 1: Summary of Key Clinical Trials on this compound

StudyPopulationDurationPrimary OutcomesResults
Yokoyama et al. (2014)CKD stages 3-512 weeksSerum phosphate, hemoglobinSignificant decrease in phosphate; increase in hemoglobin
Block et al. (2015)CKD stages 3-512 weeksSerum phosphate, TSAT, ferritinSignificant decrease in phosphate; increase in TSAT and ferritin
Fishbane et al. (2017)CKD stages 3-516 weeksSerum phosphate, hemoglobinSignificant decrease in phosphate; increase in hemoglobin
Block et al. (2019)Advanced CKD (eGFR < 20 ml/min)36 weeksSerum phosphate, TSAT, ferritinSignificant decrease in phosphate; increase in TSAT and ferritin

Case Study 1: Efficacy in Dialysis Patients

A randomized trial assessed the effect of this compound on dialysis patients over 52 weeks. The study found that patients receiving this compound had a statistically significant reduction in serum phosphorus compared to those on active controls (adjusted mean treatment difference -2.18 mg/dl, p < 0.001). Additionally, there was an increase in serum ferritin and transferrin saturation .

Case Study 2: Pediatric Application

The FIT4KiD trial aims to evaluate the effects of this compound on pediatric patients with CKD. Preliminary results suggest that it may effectively lower circulating iFGF23 concentrations while improving iron status .

Mechanism of Action

Ferric citrate exerts its effects through several mechanisms:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Efficacy in Phosphate Control

Parameter Ferric Citrate Sevelamer Calcium Acetate Lanthanum Carbonate
Δ Serum Phosphorus -2.04 ± 1.99 mg/dL -2.18 ± 2.25 mg/dL -1.8–2.5 mg/dL -1.5–2.0 mg/dL
Phosphate Binding Comparable to controls Comparable to FC Slightly less than FC Slightly less than FC
Iron Benefits Yes (↑ Hb, ferritin) No No No
  • Key Findings :
    • FC achieves similar phosphorus reduction to sevelamer and calcium acetate but with added iron repletion .
    • In NDD-CKD, FC reduces urinary phosphate excretion by 39% and serum phosphate by 1.29 mg/dL, outperforming placebo .

Iron Supplementation Benefits

Parameter This compound IV Iron Ferrous Sulfate
Δ Hb (g/dL) +0.84 +1.2–1.5 +0.5–1.0
Δ Ferritin (ng/mL) +899 (vs. 628 in controls) +200–300 Minimal
Bioavailability Moderate High Low (ferric form)
  • Key Findings :
    • FC reduces IV iron requirements by 50% and erythropoietin-stimulating agent (ESA) use by 20% in dialysis patients .
    • In NDD-CKD, 52% of FC-treated patients achieved ≥1.0 g/dL Hb increase vs. 19% with placebo .

Cost-Effectiveness

  • FC is cost-effective compared to sevelamer and calcium acetate due to reduced IV iron/ESA costs .
  • Annual savings per patient: $1,200–1,800 (U.S. estimates) .

Limitations of Current Evidence

Patient Selection : Observational studies may exclude high-risk patients, overestimating real-world safety .

Iron Overload Risk : Long-term FC use increases ferritin (up to 899 ng/mL in dialysis patients), but clinical consequences remain unclear .

Q & A

Q. What controls are essential when testing this compound’s cytotoxicity in intestinal cell lines?

  • Answer: Include iron-free media controls and parallel testing of ferrous sulfate/EDTA. Triplicate wells and multiple passage numbers (e.g., Caco-2 p.31–40) ensure reproducibility. Use Incucyte ZOOM for real-time confluence tracking to distinguish growth stimulation from toxicity .

Q. How can researchers validate this compound’s iron speciation in cell culture media?

  • Answer: XANES/EXAFS spectroscopy confirms Fe³⁺ coordination (e.g., citrate vs. pyrophosphate). Solubility assays (ultrafiltration + ICP) prevent confounding from precipitated oxides. Parallel ferritin induction assays verify bioavailable iron .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferric citrate
Reactant of Route 2
Ferric citrate

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